Superior GST Inhibitory Potency of Benastatin B vs. Benastatin A
Benastatin B demonstrates a higher binding affinity for glutathione S-transferase (GST) compared to its direct analog, Benastatin A. In a competitive inhibition assay against rat liver GST using the substrate 3,4-dichloronitrobenzene, Benastatin B exhibited a lower inhibition constant (Ki), indicating greater potency [1].
| Evidence Dimension | GST Inhibition Constant (Ki) |
|---|---|
| Target Compound Data | Ki = 3.7 x 10⁻⁶ M |
| Comparator Or Baseline | Benastatin A: Ki = 5.0 x 10⁻⁶ M |
| Quantified Difference | Benastatin B is 1.35-fold more potent (lower Ki value) |
| Conditions | Competitive inhibition of rat liver GST with 3,4-dichloronitrobenzene as substrate. |
Why This Matters
For researchers investigating GST-mediated drug resistance or detoxification pathways, the 35% higher potency of Benastatin B may translate to more effective inhibition at lower concentrations, potentially reducing off-target effects in cellular assays.
- [1] Aoyagi, T., Aoyama, T., Kojima, F., Matsuda, N., Maruyama, M., Hamada, M., & Takeuchi, T. (1992). Benastatins A and B, new inhibitors of glutathione S-transferase, produced by Streptomyces sp. MI384-DF12. I. Taxonomy, production, isolation, physico-chemical properties and biological activities. The Journal of Antibiotics, 45(9), 1385-1390. View Source
